Comprehensive Spectroscopic Elucidation of 3-Hydroxy-4-methoxybenzophenone: A Technical Guide
Comprehensive Spectroscopic Elucidation of 3-Hydroxy-4-methoxybenzophenone: A Technical Guide
Executive Summary & Molecular Architecture
In the landscape of modern drug development and materials science, 3-Hydroxy-4-methoxybenzophenone (CAS 66476-03-7) 1 serves as a critical synthetic intermediate, particularly in the development of targeted nitrated phenolic compounds 2 and specialized UV filters. As a Senior Application Scientist, I approach the structural validation of this molecule not merely as a checklist of analytical techniques, but as a self-validating system where each spectroscopic method independently corroborates the findings of the others.
This whitepaper details the rigorous analytical workflows, causal reasoning behind experimental parameters, and the definitive spectroscopic signatures (¹H NMR, ¹³C NMR, FT-IR, and EI-MS) required to unequivocally characterize 3-Hydroxy-4-methoxybenzophenone.
Self-Validating Experimental Workflows
To ensure scientific integrity, a multi-modal spectroscopic approach is mandatory. The workflow below is designed to eliminate false positives by cross-referencing nuclear connectivity (NMR), functional group vibrations (IR), and molecular fragmentation (MS).
Analytical workflow for the spectroscopic validation of 3-Hydroxy-4-methoxybenzophenone.
Step-by-Step Methodologies & Causal Logic
Protocol A: Nuclear Magnetic Resonance (NMR) Acquisition
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Causality: We utilize deuterated chloroform (CDCl₃) rather than protic solvents like Methanol-d₄. CDCl₃ lacks exchangeable deuterium atoms, preventing the rapid H/D exchange that would otherwise mask the critical phenolic -OH signal. Tetramethylsilane (TMS) is added to establish an absolute zero-point calibration.
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Steps:
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Weigh exactly 15 mg of the analyte.
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Dissolve completely in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS.
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Transfer the homogenous solution to a standard 5 mm NMR tube.
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Acquire ¹H NMR at 400 MHz (16 scans, 1s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans, 2s relaxation delay) at 298 K.
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Protocol B: Attenuated Total Reflectance FT-IR (ATR-FTIR)
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Causality: Traditional KBr pellet preparation introduces hygroscopic moisture, which artificially broadens the 3000–3500 cm⁻¹ region. ATR-FTIR analyzes the sample in its native solid state, ensuring the observed O-H stretch is exclusively due to the molecule's intrinsic intermolecular hydrogen bonding.
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Steps:
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Clean the diamond ATR crystal with spectroscopic-grade isopropanol and record a background spectrum.
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Deposit 2–3 mg of the solid sample directly onto the crystal.
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Apply uniform mechanical pressure using the ATR anvil to ensure optical contact.
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Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
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Protocol C: Electron Ionization Mass Spectrometry (EI-MS)
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Causality: Ionization at exactly 70 eV is the universal standard for EI-MS. This specific energy level imparts enough residual energy to the molecular ion to induce predictable, library-matchable α-cleavage pathways without obliterating the parent ion.
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Steps:
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Dissolve 1 mg of sample in 1 mL of GC-grade methanol.
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Inject 1 µL into the GC-MS system (split ratio 1:50).
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Maintain the ion source temperature at 250°C and electron energy at 70 eV.
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Scan the m/z range from 50 to 300 amu.
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Spectroscopic Data Elucidation
¹H and ¹³C NMR Spectroscopy: Mapping Connectivity
The NMR spectra of 3-Hydroxy-4-methoxybenzophenone are dictated by the push-pull electronic effects of its substituents. The methoxy group acts as a strong electron-donating group (EDG) via resonance, heavily shielding the adjacent H-5 proton (pushing it upfield to ~6.90 ppm). Conversely, the carbonyl group acts as an electron-withdrawing group (EWG), deshielding the ortho protons (H-2', H-6') on the unsubstituted phenyl ring, pushing them downfield to ~7.75 ppm.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.75 | Multiplet (m) | 2H | - | Unsubstituted Phenyl: H-2', H-6' |
| 7.58 | Multiplet (m) | 1H | - | Unsubstituted Phenyl: H-4' |
| 7.48 | Multiplet (m) | 2H | - | Unsubstituted Phenyl: H-3', H-5' |
| 7.42 | Doublet (d) | 1H | 2.0 | Substituted Ring: H-2 (meta to H-6) |
| 7.35 | Doublet of doublets (dd) | 1H | 8.4, 2.0 | Substituted Ring: H-6 |
| 6.90 | Doublet (d) | 1H | 8.4 | Substituted Ring: H-5 (ortho to OCH₃) |
| 5.80 | Broad Singlet (br s) | 1H | - | Phenolic -OH (exchanges with D₂O) |
| 3.95 | Singlet (s) | 3H | - | Methoxy group (-OCH₃) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 195.5 | Quaternary (C=O) | Carbonyl carbon (conjugated) |
| 150.2 | Quaternary (C-O) | C-4 (attached to methoxy) |
| 145.1 | Quaternary (C-O) | C-3 (attached to hydroxyl) |
| 138.2 | Quaternary (C) | C-1' (Unsubstituted phenyl ipso) |
| 132.1 | Methine (CH) | C-4' (Unsubstituted phenyl para) |
| 130.5 | Quaternary (C) | C-1 (Substituted ring ipso) |
| 129.8, 128.3 | Methine (CH) | C-2', C-6' and C-3', C-5' |
| 124.5 | Methine (CH) | C-6 (Substituted ring) |
| 115.8 | Methine (CH) | C-2 (Substituted ring) |
| 110.2 | Methine (CH) | C-5 (Substituted ring) |
| 56.1 | Primary (CH₃) | Methoxy carbon (-OCH₃) |
FT-IR Spectroscopy: Functional Group Verification
Infrared spectroscopy provides orthogonal validation of the functional groups identified in NMR. The carbonyl stretch is a critical diagnostic tool; a standard ketone absorbs near 1715 cm⁻¹, but the extensive conjugation with two aromatic rings lowers the force constant of the C=O bond, shifting the absorption to 1645 cm⁻¹.
Table 3: ATR-FTIR Spectral Assignments
| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Functional Group Assignment |
| 3350 | Medium | Broad | O-H stretch (intermolecular H-bonding) |
| 3060 | Weak | Sharp | C-H stretch (aromatic sp² carbons) |
| 2940, 2845 | Weak | Sharp | C-H stretch (aliphatic methoxy sp³ carbons) |
| 1645 | Strong | Sharp | C=O stretch (diaryl conjugated ketone) |
| 1580, 1505 | Medium | Sharp | C=C stretch (aromatic ring skeletal vibrations) |
| 1260 | Strong | Sharp | C-O stretch (asymmetric, aryl ether/phenol) |
Mass Spectrometry: Mechanistic Fragmentation Pathways
Under 70 eV electron ionization, benzophenone derivatives exhibit highly predictable dissociation mechanics driven by the stability of the resulting acylium ions 3. The molecular ion ([M]⁺• at m/z 228) undergoes competitive α-cleavage on either side of the carbonyl group.
Cleavage of the unsubstituted phenyl ring yields the substituted benzoyl cation (m/z 151), while cleavage of the substituted ring yields the standard benzoyl cation (m/z 105). Both of these acylium ions subsequently extrude neutral carbon monoxide (CO, 28 Da) to form their respective phenyl cations (m/z 123 and m/z 77).
EI-MS fragmentation pathways of 3-Hydroxy-4-methoxybenzophenone via alpha-cleavage.
Table 4: EI-MS Diagnostic Ions
| m/z Ratio | Relative Abundance | Ion Identity | Mechanistic Origin |
| 228 | ~40% | [M]⁺• | Intact molecular ion |
| 151 | ~100% (Base) | [C₈H₇O₃]⁺ | α-cleavage (loss of phenyl radical) |
| 123 | ~30% | [C₇H₇O₂]⁺ | Loss of CO from m/z 151 |
| 105 | ~60% | [C₇H₅O]⁺ | α-cleavage (loss of substituted aryl radical) |
| 77 | ~45% | [C₆H₅]⁺ | Loss of CO from m/z 105 |
Conclusion
The structural elucidation of 3-Hydroxy-4-methoxybenzophenone requires a unified interpretation of orthogonal data streams. The ¹H and ¹³C NMR spectra confirm the exact regiochemistry of the hydroxyl and methoxy substituents through predictable shielding effects. The ATR-FTIR provides definitive proof of the conjugated carbonyl and hydrogen-bonded hydroxyl networks, while the EI-MS α-cleavage patterns physically map the bipartite nature of the benzophenone core. By adhering to the self-validating protocols outlined in this guide, researchers can ensure absolute chemical confidence prior to downstream pharmaceutical or material synthesis.
References
- ChemSrc. "3-hydroxy-4-methoxy-benzophenone CAS 66476-03-7".
- Google Patents.
- eGyanKosh.
- National Institutes of Health (PMC). "Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones".
Sources
- 1. 66476-03-7_3-hydroxy-4-methoxy-benzophenoneCAS号:66476-03-7_3-hydroxy-4-methoxy-benzophenone【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. WO2003011810A1 - Method for the nitration of phenolic compounds - Google Patents [patents.google.com]
- 3. Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
